molecular formula C24H24N2O B566183 N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide CAS No. 1338925-11-3

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

Cat. No.: B566183
CAS No.: 1338925-11-3
M. Wt: 356.5 g/mol
InChI Key: GWCQNKRMTGVYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide, commonly known as NNEI, is a synthetic cannabinoid. It is part of a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. NNEI is known for its potent agonist activity at cannabinoid receptors, specifically cannabinoid type 1 and type 2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 1-naphthylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide exerts its effects by acting as an agonist at cannabinoid receptors. It binds to cannabinoid type 1 and type 2 receptors with high affinity, leading to the activation of these receptors. This activation modulates various signaling pathways, resulting in the compound’s psychoactive and physiological effects . The compound’s mechanism of action involves the inhibition of neurotransmitter release and modulation of inflammatory processes .

Biological Activity

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, commonly referred to as NNEI, is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and potential health risks. This article delves into the biological activity of NNEI, examining its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Synthesis

NNEI belongs to a class of compounds known as indole-derived synthetic cannabinoids. Its structure features a naphthalene moiety attached to a pentyl chain and an indole-3-carboxamide framework. The synthesis of NNEI involves several steps, including the alkylation of indole derivatives and acylation processes that yield the final compound in good yields.

Cannabinoid Receptor Activity

NNEI primarily interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Research indicates that NNEI acts as a potent agonist at these receptors:

  • CB1 Receptor : NNEI exhibits high affinity for the CB1 receptor with an effective concentration (EC50) ranging from 16 to 43 nM, indicating strong agonistic activity .
  • CB2 Receptor : Similarly, it binds to the CB2 receptor with an EC50 between 29 and 216 nM, suggesting its role in modulating immune responses and inflammation .

The binding affinity and agonistic properties of NNEI are comparable to other well-known cannabinoids such as Δ9-THC, which is recognized for its psychoactive effects.

Psychoactive Properties

NNEI has been reported to produce effects similar to those of Δ9-THC, including euphoria, altered perception, and potential anxiolytic effects. However, these effects can vary significantly based on dosage and individual sensitivity. Anecdotal evidence suggests that users may experience intense psychoactive effects leading to adverse reactions in some cases.

Case Studies

One notable case involved a fatal incident attributed to the abuse of NNEI. In this instance, toxicological analysis confirmed the presence of NNEI in the victim's system. The case highlighted the dangers associated with synthetic cannabinoids, particularly regarding their unpredictable potency and potential for overdose .

Comparative Analysis with Other Cannabinoids

To better understand the biological activity of NNEI, it is useful to compare it with other synthetic cannabinoids:

Compound NameCB1 EC50 (nM)CB2 EC50 (nM)Psychoactive Effects
This compound (NNEI)16 - 4329 - 216Yes
JWH-01840100Yes
CP559400.510Yes

This table illustrates that while NNEI has significant agonistic properties at both CB receptors, its potency is variable compared to other synthetic cannabinoids.

Properties

IUPAC Name

N-naphthalen-1-yl-1-pentylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCQNKRMTGVYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716467
Record name N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338925-11-3
Record name N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338925-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MN-24
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338925113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MN-24
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FVT9P642K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.